molecular formula C16H19ClF3N3O4 B2866127 Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate CAS No. 337920-38-4

Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate

Cat. No.: B2866127
CAS No.: 337920-38-4
M. Wt: 409.79
InChI Key: SADYMAJYGSYREW-UHFFFAOYSA-N
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Description

Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate is a complex organic compound characterized by its molecular structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, as well as diethyl malonate functionalities. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate is used to study enzyme inhibition and protein interactions. Its unique structure allows for the design of specific inhibitors and probes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malonate: This compound is structurally similar but lacks the additional amino groups.

  • Diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate: Another closely related compound with slight variations in the ester groups.

Uniqueness: Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate is unique due to its additional amino groups, which provide enhanced reactivity and potential for further functionalization. This makes it more versatile compared to its similar counterparts.

Properties

IUPAC Name

diethyl 2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClF3N3O4/c1-3-26-14(24)11(15(25)27-4-2)9-21-5-6-22-13-12(17)7-10(8-23-13)16(18,19)20/h7-9,21H,3-6H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADYMAJYGSYREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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